molecular formula C6H15ClN2O B1460316 S 2-Amino-N-ethylbutyramide hydrochloride CAS No. 187680-43-9

S 2-Amino-N-ethylbutyramide hydrochloride

Cat. No. B1460316
M. Wt: 166.65 g/mol
InChI Key: HBFOAELYBQOTNE-JEDNCBNOSA-N
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Description

Molecular Structure Analysis

The molecular structure of “S 2-Amino-N-ethylbutyramide hydrochloride” can be represented by the SMILES string CC [C@H] (N)C (N)=O. [H]Cl . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms .

Scientific Research Applications

Analytical Chemistry Applications

A study developed a Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for determining the enantiomer of "S 2-Amino-N-ethylbutyramide hydrochloride," highlighting its significance in quality control processes. This method utilized pre-column chiral derivatization and demonstrated precision, accuracy, and robustness, essential for the substance's quality assurance in pharmaceutical preparations (Suo Jiangtao et al., 2015).

Corrosion Inhibition

Research into corrosion inhibitors for industrial applications revealed a novel compound synthesized from "S 2-Amino-N-ethylbutyramide hydrochloride" that exhibited excellent inhibitory performance on carbon steel, commonly used in oil installations. This suggests potential for its use in enhancing the longevity and reliability of such installations by protecting them against corrosion (Zainb Fadel & Qahtan A. Yousif, 2020).

Material Science

A detailed study on "S 2-Amino-N-ethylbutyramide hydrochloride" focused on its role in synthesizing ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride, key intermediates for peptide nucleic acid synthesis. This improved synthesis method provided the compound in near-quantitative yield and high purity without the need for chromatography, underscoring its importance in the field of biochemistry and pharmacology (R. Viirre & R. Hudson, 2003).

Pharmacological Research

The pharmacological characterization of a compound derived from "S 2-Amino-N-ethylbutyramide hydrochloride" as a β3-adrenoceptor agonist for treating preterm labor was explored. This study provided insights into the compound's potential therapeutic application, demonstrating its efficacy in inhibiting contractions in human myometrial strips, which could offer a new approach to managing preterm labor (T. Croci et al., 2007).

properties

IUPAC Name

(2S)-2-amino-N-ethylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-3-5(7)6(9)8-4-2;/h5H,3-4,7H2,1-2H3,(H,8,9);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFOAELYBQOTNE-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)NCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S 2-Amino-N-ethylbutyramide hydrochloride

CAS RN

187680-43-9
Record name (2S)-2-amino-N-ethylbutanamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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